molecular formula C10H11ClO3 B13014891 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid CAS No. 1585-23-5

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

Cat. No.: B13014891
CAS No.: 1585-23-5
M. Wt: 214.64 g/mol
InChI Key: IUBQIUUNTVPLEG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chloro group and two methyl groups attached to a phenoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid typically involves the reaction of 2-chloro-4,5-dimethylphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production also includes steps for purification, such as recrystallization or distillation, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the phenoxyacetic acid moiety play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is unique due to the specific positioning of the chloro and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in other similar compounds .

Properties

CAS No.

1585-23-5

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-(2-chloro-4,5-dimethylphenoxy)acetic acid

InChI

InChI=1S/C10H11ClO3/c1-6-3-8(11)9(4-7(6)2)14-5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

IUBQIUUNTVPLEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)OCC(=O)O

Origin of Product

United States

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